1h-Benzo[f]indole
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Overview
Description
1H-Benzo[f]indole, also known as Indole, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C12H9N and a molecular weight of 167.2066 .
Synthesis Analysis
Indoles are synthesized through various methods. One approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Cu(II)-catalyzed domino coupling/cyclization process under aerobic conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringc1ccc2[nH]ccc2c1
. In the 1H spectra, the singlet of the C-10 methyl group appears at approximately 2.60 to 2.80 ppm, the coupled methylene groups of C-11 and C-12 carbons show triplets or multiplets between 2.50 and 3.00 ppm (J = 7.3–8.0 Hz), and the coupled aromatic hydrogen of carbon C-5, C-6, and C-8 are observed as doublets of doublets and two doublets at 7.70 to 8.10 ppm (J = 7.6 and 1.6 Hz) . Chemical Reactions Analysis
Indole is used in the total synthesis of compounds such as goniomitine, (−)-isatisine A, and (±)-aspidospermidine . It is used as an electron donor moiety in synthesizing dyes for organic photovoltaics . It can also be used in the preparation of indole-based conjugated small molecules for nonlinear optics applications .Physical and Chemical Properties Analysis
This compound has a boiling point of 253-254 °C (lit.) and a melting point of 51-54 °C (lit.) .Scientific Research Applications
Indole Synthesis and Classification
1H-Benzo[f]indole, as a foundational indole compound, plays a significant role in the development of synthetic pathways for indole derivatives. Indole synthesis strategies have been a focal point of organic chemistry research due to the biological and chemical importance of indole and its derivatives. A comprehensive review outlines the classification of indole syntheses, emphasizing the diversity of methods available for constructing the indole nucleus. This classification helps researchers identify and develop novel approaches to indole construction, highlighting the versatility of this compound as a precursor in organic synthesis (Taber & Tirunahari, 2011).
Biological and Pharmacological Activities
The significance of this compound extends into the realm of pharmacology and drug development. Derivatives of indole, including those based on this compound, exhibit a wide range of biological activities. These activities span antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antituberculosis effects, among others. The structural diversity of indole derivatives contributes to their potential in therapeutic applications, underscoring the importance of this compound in medicinal chemistry (Ali et al., 2013).
C2-Functionalization via Umpolung
In synthetic chemistry, the C2-functionalization of indoles, including this compound, through umpolung techniques represents a novel approach to accessing indole derivatives with significant pharmaceutical potential. Umpolung, or polarity inversion, allows for the activation of indole at positions typically unreactive under conventional conditions, thereby facilitating the synthesis of complex indole-based molecules. This strategy has opened new avenues for the synthesis of indole derivatives with enhanced biological activity (Deka, Deb, & Baruah, 2020).
Anticancer Potential of Indole Alkaloids
This compound derivatives have also been identified as key structures in the development of anticancer agents. Indole alkaloids, synthetic dimers, and hybrids derived from this compound have demonstrated potential antiproliferative effects on various cancers in both in vitro and in vivo models. The structural diversity and complex biological targets of these compounds highlight the role of this compound in the ongoing search for novel anticancer therapies (Song et al., 2020).
Marine-Derived Indole Alkaloids
Exploring the marine environment has led to the discovery of indole alkaloids derived from this compound, showcasing a plethora of biological and pharmacological activities. These marine-derived compounds, including those based on this compound, exhibit antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antiparasitic properties. The study of marine-derived indole alkaloids continues to reveal new potential lead compounds for drug development, emphasizing the importance of this compound in the discovery of natural products with therapeutic applications (Wibowo et al., 2021).
Mechanism of Action
Target of Action
1H-Benzo[f]indole, also known as Benzoindole, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been found in many important synthetic drug molecules . .
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors , indicating a potential for diverse interactions and effects within biological systems.
Biochemical Pathways
Indole derivatives, including this compound, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Action Environment
It is known that the compound should be stored under inert gas and should avoid conditions of air and heat .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1H-Benzo[f]indole is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology . The application of this compound derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This compound, both natural and synthetic, show various biologically vital properties .
Cellular Effects
Indole derivatives, which share a similar structure with this compound, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
It is known that this compound and its derivative share the same cation radical-involved phosphorescence mechanism featuring charge separation and charge recombination . The redshift of phosphorescence in the aggregated state arises from the enhanced π-π interactions among this compound units .
Temporal Effects in Laboratory Settings
It is known that this compound is a significant unit in the field of room temperature ultralong organic phosphorescence (RTUOP) .
Properties
IUPAC Name |
1H-benzo[f]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJIWUNZRZLSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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